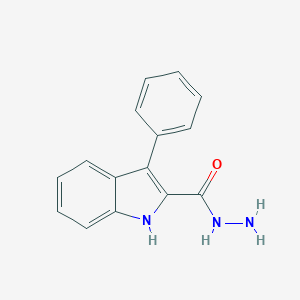

3-phényl-1H-indole-2-carbohydrazide

Vue d'ensemble

Description

3-phenyl-1H-indole-2-carbohydrazide and its derivatives are compounds of interest due to their potential in various chemical and biological applications. These compounds serve as a focal point for synthesis and structure-activity relationship studies, aiming to explore their chemical behaviors and properties.

Synthesis Analysis

The synthesis of 3-phenyl-1H-indole-2-carbohydrazide derivatives involves condensation reactions and is characterized by specific methodologies such as the Ullmann reaction and the use of different reagents to introduce various functional groups, enhancing the compound's diversity. For instance, Kaynak et al. (2005) described the synthesis of N′-alkylidene/cycloalkylidene derivatives of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide, showcasing the synthetic versatility of these compounds (Kaynak, Öztürk, Özbey, & Çapan, 2005).

Molecular Structure Analysis

Structural analyses, including X-ray diffraction and quantum mechanical calculations, reveal detailed insights into the molecular geometry, confirming the presence of rotational restrictions and specific conformations. The study by Kaynak et al. (2005) and others provides a comprehensive understanding of the molecular architecture, highlighting the influence of different substituents on the overall structure.

Chemical Reactions and Properties

3-phenyl-1H-indole-2-carbohydrazide derivatives engage in a variety of chemical reactions, leading to the formation of novel compounds with potential biological activities. For example, the creation of tubulin inhibitors and anticancer agents from these derivatives underscores the chemical reactivity and utility of these molecules in medicinal chemistry (Saruengkhanphasit et al., 2021).

Applications De Recherche Scientifique

Inhibiteurs de la Tubuline

Des dérivés de 3-phényl-1H-indole-2-carbohydrazide ont été synthétisés et évalués biologiquement pour leurs effets de déstabilisation des microtubules . Les microtubules sont une cible pour les médicaments anticancéreux car ils jouent un rôle crucial dans la division cellulaire. L'inhibition de la tubuline peut empêcher la formation du fuseau mitotique, stoppant ainsi la division cellulaire et conduisant à la mort cellulaire .

Agents Anticancéreux

Ces composés ont montré des activités anticancéreuses contre le panel de lignées cellulaires cancéreuses humaines du National Cancer Institute 60 (NCI60) . Parmi les dérivés, l'un a montré la meilleure activité cytotoxique, présentant une sélectivité pour le cancer colorectal COLO 205, les cellules de mélanome SK-MEL-5 et MDA-MB-435 .

Induction de l'Arrêt du Cycle Cellulaire

Les dérivés de this compound ont été capables d'induire un arrêt du cycle cellulaire G2/M et l'apoptose dans les cellules cancéreuses du sein triple négatif MDA-MB-231 . Cela signifie que ces composés peuvent arrêter le cycle cellulaire en phase G2/M, empêchant la cellule de se diviser et la forçant à mourir.

Activité Antimycobactérienne

Les dérivés de 3-phényl-1H-indole ont montré une activité contre Mycobacterium tuberculosis (Mtb) . Cela suggère que ces composés pourraient être utilisés dans le traitement de la tuberculose.

Activité contre les souches résistantes aux médicaments

Les composés les plus actifs se sont avérés actifs contre les souches multirésistantes, sans résistance croisée avec les médicaments de première ligne . Ceci est particulièrement important car la résistance aux médicaments est un défi majeur dans le traitement de nombreuses maladies, y compris la tuberculose.

Non Toxique pour les Cellules Mammaliennes

L'une des structures évaluées de 3-phényl-1H-indole n'a montré aucune toxicité apparente lors de l'exposition de cellules HepG2 et Vero aux molécules pendant 72 heures . Ceci est un facteur crucial dans le développement de médicaments car il indique que le composé pourrait être sûr pour une utilisation chez l'homme.

Mécanisme D'action

Target of Action

The primary target of 3-phenyl-1H-indole-2-carbohydrazide is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. These microtubules play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

3-Phenyl-1H-indole-2-carbohydrazide interacts with its target, tubulin, by binding at the colchicine site . This binding inhibits the polymerization of tubulin into microtubules, leading to microtubule destabilization . As a result, the normal functioning of the cell’s cytoskeleton is disrupted, which can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound’s action primarily affects the microtubule dynamics within the cell . By destabilizing microtubules, it disrupts various cellular processes that depend on microtubule function. This includes the segregation of chromosomes during cell division, intracellular transport, and the maintenance of cell shape . The disruption of these processes can lead to cell cycle arrest and apoptosis .

Result of Action

The action of 3-phenyl-1H-indole-2-carbohydrazide leads to significant cellular effects. Specifically, it has been shown to induce G2/M cell cycle arrest and apoptosis in certain cancer cells . For instance, it has demonstrated cytotoxic activity against COLO 205 colon cancer cells, SK-MEL-5 melanoma cells, and MDA-MB-435 cells .

Propriétés

IUPAC Name |

3-phenyl-1H-indole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-18-15(19)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-14/h1-9,17H,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCHFYZYBSUQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377079 | |

| Record name | 3-phenyl-1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666241 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

105492-12-4 | |

| Record name | 3-phenyl-1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

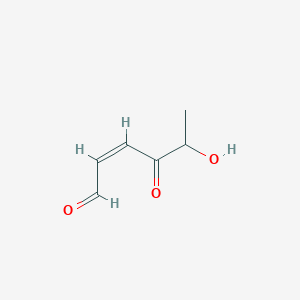

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

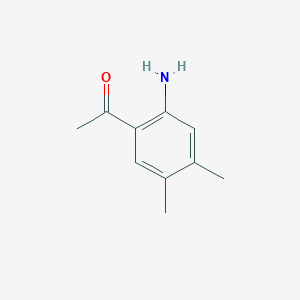

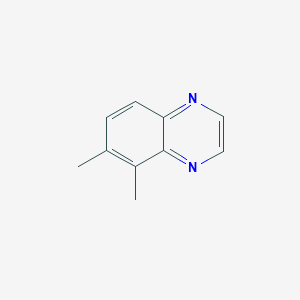

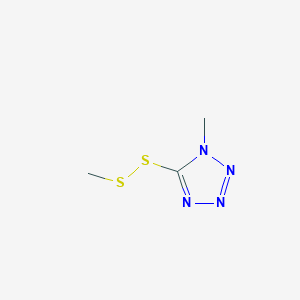

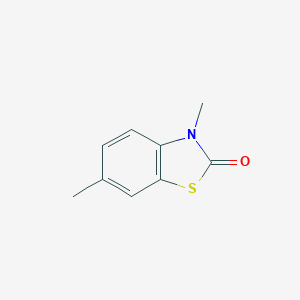

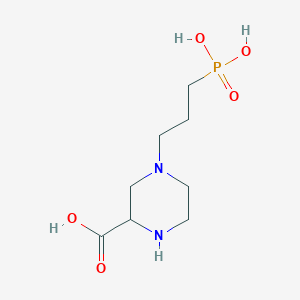

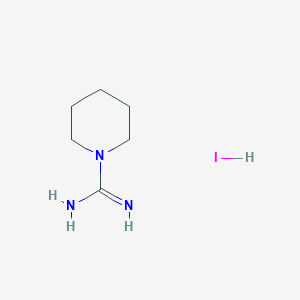

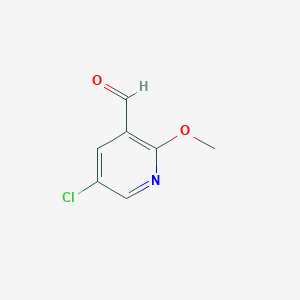

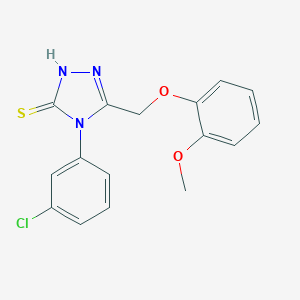

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11825.png)